molecular formula C16H16ClNO3 B3081169 Ethyl 3-[(5-chloro-2-hydroxybenzyl)amino]benzoate CAS No. 1097114-96-9

Ethyl 3-[(5-chloro-2-hydroxybenzyl)amino]benzoate

Cat. No. B3081169
CAS RN: 1097114-96-9
M. Wt: 305.75
InChI Key: AJGISEVHMUSAFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-[(5-chloro-2-hydroxybenzyl)amino]benzoate is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is synthesized using a specific method, and its mechanism of action and physiological effects have been extensively studied.

Scientific Research Applications

Ethyl 3-[(5-chloro-2-hydroxybenzyl)amino]benzoate has been extensively studied for its potential applications in various fields of scientific research. It has been shown to possess anticancer, antiviral, and antibacterial properties. This compound has also been investigated for its ability to inhibit certain enzymes, making it a potential drug candidate for the treatment of various diseases.

Mechanism of Action

The mechanism of action of Ethyl 3-[(5-chloro-2-hydroxybenzyl)amino]benzoate involves its interaction with specific molecular targets in cells. This compound has been shown to inhibit the activity of certain enzymes, leading to a decrease in the production of specific molecules that are involved in various cellular processes. This inhibition can result in the suppression of cell growth and proliferation, making Ethyl 3-[(5-chloro-2-hydroxybenzyl)amino]benzoate a potential anticancer agent.
Biochemical and Physiological Effects:
Ethyl 3-[(5-chloro-2-hydroxybenzyl)amino]benzoate has been shown to have various biochemical and physiological effects. It has been demonstrated to induce apoptosis, a process of programmed cell death, in cancer cells. This compound has also been shown to inhibit the replication of certain viruses and bacteria, making it a potential antiviral and antibacterial agent. Additionally, Ethyl 3-[(5-chloro-2-hydroxybenzyl)amino]benzoate has been shown to modulate the activity of specific enzymes involved in various cellular processes.

Advantages and Limitations for Lab Experiments

The advantages of using Ethyl 3-[(5-chloro-2-hydroxybenzyl)amino]benzoate in lab experiments include its high potency, specificity, and selectivity towards specific molecular targets. This compound is also relatively easy to synthesize, making it readily available for research purposes. The limitations of using Ethyl 3-[(5-chloro-2-hydroxybenzyl)amino]benzoate in lab experiments include its potential toxicity and the need for further optimization of its synthesis method to achieve higher yields of the compound.

Future Directions

For research include investigating its potential as a drug candidate for the treatment of various diseases, such as cancer, viral infections, and bacterial infections. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and its effects on specific molecular targets. Finally, the optimization of its synthesis method to achieve higher yields of the compound will facilitate its use in future research studies.
Conclusion:
In conclusion, Ethyl 3-[(5-chloro-2-hydroxybenzyl)amino]benzoate is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. Its synthesis method has been optimized to achieve high yields of the compound, and its mechanism of action and physiological effects have been extensively studied. Ethyl 3-[(5-chloro-2-hydroxybenzyl)amino]benzoate has shown promise as a potential drug candidate for the treatment of various diseases, and future research directions include investigating its potential applications and optimizing its synthesis method.

properties

IUPAC Name

ethyl 3-[(5-chloro-2-hydroxyphenyl)methylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO3/c1-2-21-16(20)11-4-3-5-14(9-11)18-10-12-8-13(17)6-7-15(12)19/h3-9,18-19H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJGISEVHMUSAFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NCC2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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